molecular formula C21H14F3N3O3S B2454311 N-(2,5-difluorophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide CAS No. 879139-72-7

N-(2,5-difluorophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide

Cat. No.: B2454311
CAS No.: 879139-72-7
M. Wt: 445.42
InChI Key: CJBMHUYKAYVVKZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. .


Molecular Structure Analysis

This involves using techniques such as X-ray crystallography, NMR spectroscopy, and computational methods to determine the 3D structure of the molecule .


Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. It includes the conditions of the reaction, the products formed, and the mechanism of the reaction .


Physical and Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, density, and refractive index. Chemical properties might include acidity/basicity, reactivity with other compounds, and stability .

Scientific Research Applications

Radioligand Development

The compound has been explored for its potential in radioligand development for imaging applications. Specifically, derivatives within this chemical series have been identified as selective ligands for the translocator protein (18 kDa), making them suitable for in vivo imaging using positron emission tomography (PET). This application is critical for understanding neuroinflammatory processes, enabling the detailed study of diseases characterized by microglia activation. Radiosynthesis of these compounds involves labeling with fluorine-18, demonstrating their relevance in diagnostic imaging and providing insights into neuroinflammation through non-invasive methods (Dollé et al., 2008).

Herbicidal Activity

Research has also delved into the herbicidal potential of N-(2,5-difluorophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide derivatives. These compounds have been synthesized and evaluated for their efficacy against dicotyledonous weeds, indicating their potential in agricultural applications. The synthesis involves starting materials like 4-fluoro-aniline, leading to compounds that exhibit promising herbicidal activities against various dicotyledonous weeds, highlighting their role in developing new herbicides (Wu et al., 2011).

Antitumor Activities

Additionally, the compound's derivatives have been investigated for antitumor activities. The modification of its structure has led to the synthesis of variants with potential anticancer properties. These studies are pivotal for the design of new antitumor agents, as they explore the compound's efficacy against various cancer cell lines, providing a foundation for future cancer therapy innovations. The exploration of these derivatives underscores the compound's versatility and its potential contribution to oncological research (Jing, 2011).

Mechanism of Action

If the compound is biologically active, its mechanism of action in the body would be studied. This could involve binding to a specific receptor, inhibiting an enzyme, or interacting with DNA .

Safety and Hazards

This involves studying the toxicity of the compound, its potential for causing an allergic reaction, and its environmental impact. It also includes determining safe handling and storage procedures .

Future Directions

This involves predicting or proposing future research directions. This could include potential applications of the compound, modifications that could be made to its structure to improve its properties, or new reactions that it could undergo .

Properties

IUPAC Name

N-(2,5-difluorophenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F3N3O3S/c22-13-3-1-12(2-4-13)10-27-20(29)19-17(7-8-31-19)26(21(27)30)11-18(28)25-16-9-14(23)5-6-15(16)24/h1-9,17,19H,10-11H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLZLCYIVWVOUQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2C1N(C(=O)N(C2=O)CC3=CC=C(C=C3)F)CC(=O)NC4=C(C=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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